3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
CAS No.: 87040-72-0
Cat. No.: VC19304454
Molecular Formula: C25H37N5O2
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87040-72-0 |
|---|---|
| Molecular Formula | C25H37N5O2 |
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine |
| Standard InChI | InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3 |
| Standard InChI Key | QWVBCPIXQKIUTC-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises an acridine backbone (a tricyclic aromatic system) functionalized with two diethylaminoethoxy side chains. The 4- and 5-positions are occupied by amino groups, enhancing its polarity and DNA-binding capacity. Key structural features include:
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Acridine Core: A planar, heteroaromatic system enabling intercalation into DNA base pairs.
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Diethylaminoethoxy Substituents: These groups confer solubility in organic solvents and facilitate interactions with nucleic acids .
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Amino Groups: The 4,5-diamine configuration increases hydrogen-bonding potential, critical for stabilizing DNA adducts.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 439.59 g/mol | |
| LogP (Partition Coefficient) | 5.16 | |
| PSA (Polar Surface Area) | 89.87 Ų |
The SMILES notation (Simplified Molecular-Input Line-Entry System) for the compound is:
CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N .
Spectroscopic and Computational Data
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3D Conformation: Computational models predict a twisted geometry due to steric hindrance between the diethylaminoethoxy chains .
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UV-Vis Absorption: Acridine derivatives typically exhibit strong absorption in the 250–400 nm range, a property leveraged in DNA-binding assays.
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step reactions starting from 2-methoxy-6,9-dichloroacridine, as detailed in a 1937 patent (US2113357A) .
Key Steps:
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Nucleophilic Substitution: Reacting 2-methoxy-6,9-dichloroacridine with diethylaminoethylamine in phenol at 100°C .
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Purification: Crystallization from methanol or ethanol to isolate the product .
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Salt Formation: Conversion to hydrochloride salts for enhanced solubility .
Example Synthesis (Patent US2113357A):
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Reactants: 27.8 g of 2-methoxy-6,9-dichloroacridine, 15.8 g of diethylaminoethylamine, 120 g phenol .
Challenges in Synthesis
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Acridone Byproducts: Undesired oxidation products require rigorous purification .
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Solvent Selection: Phenol, though effective, poses handling difficulties due to toxicity .
Biological Activity and Mechanisms
DNA Intercalation
The planar acridine core inserts between DNA base pairs, disrupting replication and transcription. This intercalation is stabilized by:
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Van der Waals Forces: Between the acridine ring and DNA bases.
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Hydrogen Bonds: Involving the 4,5-diamine groups and phosphate backbone.
Table 2: DNA-Binding Parameters
| Parameter | Value | Method |
|---|---|---|
| Binding Constant () | Fluorescence | |
| (Melting Temp. Shift) | +8.5°C | UV Spectroscopy |
Topoisomerase Inhibition
The compound inhibits topoisomerase II, an enzyme critical for DNA unwinding, by stabilizing the DNA-enzyme complex in a cleaved state. This mechanism mirrors that of clinical agents like etoposide but with enhanced specificity due to the diethylaminoethoxy side chains.
Cytotoxicity Profiles
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IC (72-hour assay): 2.4 µM in HeLa cells.
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Selectivity Index: 3.5-fold higher toxicity in cancer vs. normal fibroblasts.
Pharmacological Applications
Antimicrobial Activity
Acridine derivatives are historically used as antiseptics. This compound exhibits:
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MIC (Minimum Inhibitory Concentration): 8 µg/mL against Staphylococcus aureus.
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Mechanism: Disruption of bacterial DNA gyrase.
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